N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Overview
Description
“N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid” is a potent inhibitor of dihydrofolate reductase (DHFR) activity and tumor cell growth . It is a type of antifolate, a class of medications that inhibit the activity of folic acid, which is necessary for cells to divide .
Synthesis Analysis
Structural modifications of this compound have led to the synthesis of new cyclopenta[d]pyrimidine-based antifolates . These include those with low alkyl substituted trimethylene bridges and isosterically modified bridges . Some versions of the compound have the benzene ring replaced by heterocyclic isosters .Molecular Structure Analysis
The molecular formula of the compound is CHNO . Its average mass is 427.411 Da and its monoisotopic mass is 427.149170 Da .Chemical Reactions Analysis
The compound is highly potent as a DHFR and cell growth inhibitor . Most of its analogs are more potent than methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM) in inhibiting tumor cell growth . The growth-inhibitory activity of these analogs is influenced by even minor structural changes .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on various chemical databases .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5/c23-19-18-13(8-9-15(18)26-22(24)27-19)3-1-2-12-4-6-14(7-5-12)20(30)25-16(21(31)32)10-11-17(28)29/h4-7,13,16H,1-3,8-11H2,(H,25,30)(H,28,29)(H,31,32)(H4,23,24,26,27)/t13?,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPMDRAVVJOBBC-VYIIXAMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CCCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1CCCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933618 | |
Record name | N-{4-[3-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149325-95-1 | |
Record name | DDCPPB-Glu | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149325951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[3-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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